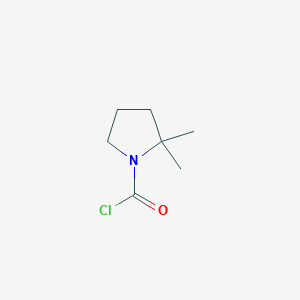
2,2-Dimethylpyrrolidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Dimethylpyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 1539173-47-1 . It has a molecular weight of 161.63 . The IUPAC name for this compound is 2,2-dimethylpyrrolidine-1-carbonyl chloride .
Molecular Structure Analysis
The molecular formula of “2,2-Dimethylpyrrolidine-1-carbonyl chloride” is C7H12ClNO . The InChI code for this compound is 1S/C7H12ClNO/c1-7(2)4-3-5-9(7)6(8)10/h3-5H2,1-2H3 .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry and Complex Formation : A study demonstrated the synthesis and structural analysis of a dimeric rhodium(I) complex with bridging σ- and π-bonded 2,5-dimethylpyrrolido ligands, highlighting the potential of dimethylpyrrolidine derivatives in forming complex metalorganic structures (Yünlü, Basolo, & Rheingold, 1987).
NMR Studies in Metal Complexes : Research on NMR coordination shifts in Au(III), Pd(II), and Pt(II) chloride complexes with various dimethylpyridines, including dimethylpyrrolidine derivatives, provided insights into the effects of these compounds on the properties of metal complexes (Pazderski et al., 2010).
Polymer Science : A study on new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines, including derivatives of dimethylpyrrolidine, explored the synthesis, characterization, and thermal properties of these polymers, emphasizing the versatility of dimethylpyrrolidine derivatives in polymer chemistry (Faghihi & Mozaffari, 2008).
Organic Synthesis and Oxidation Studies : The oxidation of alcohols by “activated” dimethyl sulfoxide, involving compounds related to dimethylpyrrolidine, was examined in a study that provided a preparative, steric, and mechanistic perspective on the oxidation process (Omura & Swern, 1978).
Chemical Reaction Mechanisms : Research on the reaction of 1,3-di-tert-butyl-2,2-dimethyl-4,4-dichloro-1,3,2,4λ4-diazasilastannetidine with silver trifluoromethanesulfonate, involving derivatives of dimethylpyrrolidine, discussed the structural and mechanistic aspects of this complex chemical reaction (Veith, Royan, & Huch, 1993).
Eigenschaften
IUPAC Name |
2,2-dimethylpyrrolidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-7(2)4-3-5-9(7)6(8)10/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWCGSZACCSMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpyrrolidine-1-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)
![3-Cyclopropyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2795807.png)
![3-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2795809.png)
![3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2795811.png)


![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2795823.png)


![3,9-dimethyl-7-propyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2795827.png)